molecular formula C13H11Cl2NO2 B11840888 (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11840888
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-CVJICSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Doebner hydrogen-transfer reaction, which is used for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve the efficiency of the synthesis . The reaction conditions, including temperature and solvent choice, are crucial for maximizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 6 and 9 can significantly alter its chemical properties compared to other quinoline derivatives.

Biological Activity

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies highlighting its efficacy against various diseases.

  • Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
  • CAS Number : 32809-16-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The quinoline nucleus has been associated with various biological activities, such as anticancer and antimicrobial effects. Research has focused on optimizing synthesis routes to enhance yield and purity.

Anticancer Activity

Studies have demonstrated that compounds with a quinoline structure exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various quinoline derivatives, including those similar to this compound. The MTT assay was employed to assess cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 356 µM to 519 µM when compared to the standard drug Doxorubicin .

Compound CodeIC50 (µM)Activity Level
MOSB356High
NSB366High
MSB519Moderate

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against various bacterial strains. Further research is needed to quantify these effects.

Case Study 1: Anticancer Efficacy

A research project focused on synthesizing a series of quinoline derivatives aimed at evaluating their anticancer activity. The study found that modifications in the molecular structure significantly influenced the anticancer potency. Compounds with dichloro substitutions showed enhanced activity against specific cancer cell lines .

Case Study 2: Inhibition of Dihydroorotate Dehydrogenase

Another important study investigated the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. The compound demonstrated promising IC50 values in the nanomolar range (IC50 = 9.71 ± 1.4 nM), indicating its potential as a therapeutic agent in treating conditions like autoimmune diseases and cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Multi-step synthesis involving cyclopropane ring formation and stereoselective chlorination is critical. For example, acid chloride intermediates (e.g., via SOCl₂ reflux) can be coupled with amines under controlled conditions to maintain stereochemistry . Purification via silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) ensures enantiomeric purity, as demonstrated in analogous quinoline-carboxylic acid syntheses .

Q. How can the stereochemistry of the compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For preliminary analysis, compare experimental ¹H/¹³C NMR chemical shifts and coupling constants with computational predictions (e.g., density functional theory). Chiral HPLC using polysaccharide-based columns can resolve enantiomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use full-body protective gear (e.g., nitrile gloves, lab coats) and respiratory protection (e.g., NIOSH-approved N95 masks) during synthesis. Ensure fume hoods with ≥100 ft/min face velocity are used to minimize inhalation risks. Immediate decontamination with water is required for skin/eye exposure .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor via HPLC for decomposition products. For acidic/basic conditions, incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation kinetics .

Q. What solvents are suitable for dissolving this compound for in vitro assays?

  • Methodological Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Aqueous solubility can be improved via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How does the stereochemistry at the 3aR,4S,9bS positions influence binding to biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers with target proteins (e.g., bacterial DNA gyrase). Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic differences. Stereospecific activity has been observed in analogous fluoroquinolone derivatives .

Q. What strategies can mitigate conflicting data in SAR studies of cyclopentaquinoline derivatives?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., partial least squares regression) to resolve discrepancies between in vitro potency and pharmacokinetic data. Control for variables like lipophilicity (logP) and hydrogen-bond donor capacity .

Q. How can in silico models predict the compound’s metabolic pathways?

  • Methodological Answer : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites. Validate with microsomal incubation assays (human/rat liver microsomes + NADPH) and UPLC-MS/MS metabolite profiling .

Q. What derivatization strategies enhance the compound’s bioavailability without compromising activity?

  • Methodological Answer : Introduce prodrug moieties (e.g., ethyl esters) at the carboxylic acid group to improve membrane permeability. Hydrolytic activation in plasma can be confirmed via LC-MS. Alternatively, PEGylation increases solubility while maintaining antibacterial efficacy in related quinolones .

Q. How can mechanistic studies elucidate the compound’s off-target effects in eukaryotic cells?

  • Methodological Answer : Perform RNA-seq or proteomic profiling on treated human cell lines (e.g., HEK293) to identify dysregulated pathways. Compare with known toxicants using connectivity mapping (e.g., LINCS L1000 database). Mitochondrial toxicity assays (Seahorse XF Analyzer) can assess electron transport chain disruption .

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1

InChI Key

QUGMMFYCLGONIK-CVJICSNFSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.